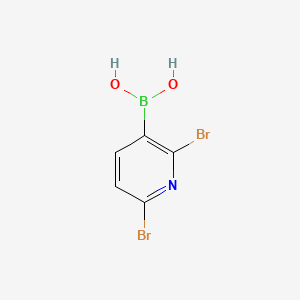

(2,6-Dibromopyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2,6-dibromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBr2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTWODKSMWAAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679926 | |

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-52-8 | |

| Record name | Boronic acid, B-(2,6-dibromo-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dibromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

(2,6-Dibromopyridin-3-yl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This guide provides a comprehensive overview of a primary synthesis pathway for this compound, including a detailed experimental protocol and relevant quantitative data.

Core Synthesis Pathway: Lithiation-Borylation

The most common and direct route for the synthesis of (2,6-Dibromopyridin-3-yl)boronic acid involves a halogen-metal exchange (lithiation) of the starting material, 2,6-dibromopyridine, followed by borylation with a suitable boron-containing electrophile, typically a trialkyl borate. This method is favored for its efficiency and the ready availability of the starting materials.

The overall transformation can be summarized as follows: 2,6-dibromopyridine undergoes selective lithiation at the 3-position due to the directing effects of the adjacent nitrogen and bromine atoms. The resulting 3-lithiated intermediate is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic or basic conditions yields the final (2,6-Dibromopyridin-3-yl)boronic acid.

Logical Workflow of the Synthesis

Caption: Synthesis workflow for (2,6-Dibromopyridin-3-yl)boronic acid.

Quantitative Data Summary

The following table outlines the typical stoichiometry and reaction conditions for the synthesis of (2,6-Dibromopyridin-3-yl)boronic acid via the lithiation-borylation pathway.

| Reagent/Parameter | Molar Equivalent | Typical Amount (for 10 mmol scale) | Notes |

| 2,6-Dibromopyridine | 1.0 | 2.37 g | Starting material |

| n-Butyllithium (n-BuLi) | 1.1 | 4.4 mL (2.5 M in hexanes) | Lithiating agent |

| Triisopropyl borate | 1.2 | 3.1 mL | Borylating agent |

| Tetrahydrofuran (THF) | - | 50 mL | Anhydrous solvent |

| Temperature (Lithiation) | - | -78 °C | Critical for selectivity |

| Temperature (Borylation) | - | -78 °C to room temp. | Gradual warming |

| Hydrolysis (HCl) | - | 2 M aqueous solution | To yield the boronic acid |

| Expected Yield | ~70-85% | Based on similar preparations |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[1][2]

Materials and Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Standard glassware for workup and purification

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2,6-Dibromopyridine

-

Hydrochloric acid (HCl), 2 M

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

A three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet, is dried in an oven and allowed to cool under a stream of inert gas.

-

Add 2,6-dibromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF.

-

-

Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting dark solution at -78 °C for 1 hour.

-

-

Borylation:

-

To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl.

-

Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude (2,6-Dibromopyridin-3-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

-

Safety Precautions:

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2,6-Dibromopyridin-3-yl)boronic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of (2,6-Dibromopyridin-3-yl)boronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document details a plausible synthetic protocol, purification methods, and expected analytical characterization based on established chemical principles for analogous compounds.

Physicochemical Properties

(2,6-Dibromopyridin-3-yl)boronic acid is a halogenated pyridine derivative containing a boronic acid functional group. Its properties make it a useful intermediate in organic synthesis, particularly in cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 1256355-52-8 | [1] |

| Molecular Formula | C₅H₄BBr₂NO₂ | [1] |

| Molecular Weight | 280.71 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Purity | Commercially available at ≥95.0% | [1] |

Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

The synthesis of (2,6-Dibromopyridin-3-yl)boronic acid can be achieved from the readily available starting material, 2,6-dibromopyridine, via a lithiation-borylation reaction. This method involves a halogen-metal exchange followed by quenching with a borate ester.[2][3][4][5]

Proposed Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of (2,6-Dibromopyridin-3-yl)boronic acid.

Experimental Protocol

This protocol is based on general procedures for the synthesis of pyridinylboronic acids.[2]

Materials:

-

2,6-Dibromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2,6-dibromopyridine (1.0 eq.).

-

Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

Purification

The crude (2,6-Dibromopyridin-3-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized (2,6-Dibromopyridin-3-yl)boronic acid would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR spectral data are summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton NMR):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 1H | H-4 (Pyridine) |

| ~7.4-7.6 | Doublet | 1H | H-5 (Pyridine) |

| ~5.0-6.0 (broad) | Singlet | 2H | B(OH)₂ |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broad singlet for the boronic acid protons is characteristic and may exchange with D₂O.

¹³C NMR (Carbon NMR):

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-2 (Pyridine) |

| ~120-125 (broad) | C-3 (Pyridine, C-B) |

| ~140-145 | C-4 (Pyridine) |

| ~130-135 | C-5 (Pyridine) |

| ~145-150 | C-6 (Pyridine) |

Note: The carbon atom attached to the boron (C-3) is expected to show a broad signal due to quadrupolar relaxation of the boron nucleus.[6]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound.

| Ionization Mode | Predicted m/z | Assignment |

| ESI+ | [M+H]⁺ ≈ 281.8, 279.8, 277.8 | Molecular ion with characteristic isotopic pattern for two bromine atoms. |

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for the molecular ion peak.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of (2,6-Dibromopyridin-3-yl)boronic acid is outlined below.

References

A Technical Guide to (2,6-Dibromopyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)boronic acid is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex heterocyclic molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the properties, synthesis, and applications of (2,6-Dibromopyridin-3-yl)boronic acid, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling are provided, alongside a discussion of relevant biological signaling pathways.

Core Properties of (2,6-Dibromopyridin-3-yl)boronic acid

(2,6-Dibromopyridin-3-yl)boronic acid, with the CAS number 1256355-52-8 , is a bifunctional reagent featuring a boronic acid moiety and two bromine atoms on a pyridine ring. This substitution pattern offers multiple reaction sites for sequential, regioselective functionalization, making it a versatile tool in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of (2,6-Dibromopyridin-3-yl)boronic acid is presented in Table 1. It is important to note that while some data is specific to this compound, other values are derived from closely related analogues and should be considered as estimates.

| Property | Value | Reference |

| CAS Number | 1256355-52-8 | [1][2] |

| Molecular Formula | C₅H₄BBr₂NO₂ | [1][2] |

| Molecular Weight | 280.71 g/mol | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Data not available for this specific isomer. Related compounds such as (6-Bromopyridin-3-yl)boronic acid have a melting point of 161-166 °C, and 2,6-Dibromopyridine melts at 117-119 °C.[3] | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Boronic acids are generally slightly soluble in water.[4] | |

| Purity | Commercially available with ≥95% purity.[1][2] |

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Protocols

The synthesis of (2,6-Dibromopyridin-3-yl)boronic acid is typically achieved through a halogen-metal exchange reaction followed by borylation. A detailed, plausible experimental protocol based on established methods for the synthesis of pyridinylboronic acids is provided below.[5]

Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

This procedure involves the regioselective lithiation of 2,6-dibromopyridine at the 3-position, followed by quenching with a borate ester.

Materials:

-

2,6-Dibromopyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,6-dibromopyridine (1.0 eq). The flask is evacuated and backfilled with nitrogen three times. Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. Troubleshooting for low yields in lithiation of 2,6-dibromopyridine can be addressed by ensuring the accurate concentration of n-BuLi through titration and maintaining a strict low temperature.[6]

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.[5][7]

-

Work-up: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford (2,6-Dibromopyridin-3-yl)boronic acid.

Experimental Workflow for the Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

Caption: Synthetic workflow for (2,6-Dibromopyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

(2,6-Dibromopyridin-3-yl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of C-C bonds. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in kinase inhibitors.[8][9]

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the coupling of (2,6-Dibromopyridin-3-yl)boronic acid with an aryl or heteroaryl halide.

Materials:

-

(2,6-Dibromopyridin-3-yl)boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (e.g., a chloro- or bromo-pyrimidine derivative) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add (2,6-Dibromopyridin-3-yl)boronic acid, the aryl/heteroaryl halide, the palladium catalyst, and the base. The flask is evacuated and backfilled with an inert gas three times.

-

Solvent Addition: Degassed solvent is added to the flask.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Kinase Inhibitor Drug Discovery

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] Small molecule kinase inhibitors have emerged as a major class of therapeutics. The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the kinase's ATP-binding pocket.

(2,6-Dibromopyridin-3-yl)boronic acid serves as a versatile starting material for the synthesis of kinase inhibitors. The two bromine atoms allow for sequential and selective functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. For instance, one bromine atom can be used in a Suzuki-Miyaura coupling to introduce a key pharmacophore, while the other can be further modified.

Targeting Key Signaling Pathways

Many kinase inhibitors target components of the mitogen-activated protein kinase (MAPK) signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways are activated by stress stimuli and play critical roles in inflammation, apoptosis, and cell differentiation.[8][9][10][11][12][13]

JNK Signaling Pathway: The JNK pathway is a key regulator of apoptosis and inflammation. Its activation by various stress signals leads to the phosphorylation of transcription factors like c-Jun, which in turn modulates the expression of genes involved in these processes.[8][9][11]

p38 MAPK Signaling Pathway: Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory cytokines. It plays a crucial role in regulating the production of pro-inflammatory cytokines and is involved in apoptosis and cell cycle control.[10][12][13]

The diagram below illustrates a simplified overview of how a kinase inhibitor, potentially synthesized using (2,6-Dibromopyridin-3-yl)boronic acid as a building block, can modulate these signaling pathways.

Inhibition of JNK and p38 MAPK Signaling Pathways by a Kinase Inhibitor

Caption: Simplified diagram of JNK and p38 MAPK pathway inhibition.

Conclusion

(2,6-Dibromopyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features allow for selective and sequential modifications, making it an ideal starting point for the development of kinase inhibitors. The protocols and information provided in this guide are intended to facilitate the use of this compound in research and development, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. (2,6-Dibromopyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review | MDPI [mdpi.com]

- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to (2,6-Dibromopyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-3-yl)boronic acid is a halogenated pyridinylboronic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of two bromine atoms and a boronic acid moiety on a pyridine ring, allow for selective and sequential chemical modifications, making it a valuable intermediate for the synthesis of complex organic molecules and novel drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Core Physical and Chemical Properties

While comprehensive experimental data for (2,6-Dibromopyridin-3-yl)boronic acid is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₄BBr₂NO₂ | |

| Molecular Weight | 280.71 g/mol | [1] |

| CAS Number | 1256355-52-8 | [2] |

| Appearance | White to off-white solid (predicted) | General appearance of similar compounds |

| Melting Point | Not available | Data for the related 2-Bromopyridin-3-ylboronic acid is 132 °C (decomposition)[3]. |

| Boiling Point | Not available | Likely to decompose upon heating. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted). | General solubility of boronic acids. |

| Stability | Stable under normal conditions. Boronic acids are known to undergo dehydration to form boroxines. |

Chemical Reactivity and Key Transformations

The chemical reactivity of (2,6-Dibromopyridin-3-yl)boronic acid is primarily defined by the boronic acid group and the two bromine substituents on the pyridine ring.

Suzuki-Miyaura Cross-Coupling

The boronic acid moiety makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 3-position of the pyridine ring. The two bromine atoms can also participate in subsequent cross-coupling reactions, enabling the synthesis of complex, multi-substituted pyridine derivatives.[4][5]

A general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

The bromine atoms at the 2- and 6-positions are also amenable to other palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation).[2] This multi-functional reactivity allows for a modular and convergent approach to complex target molecules.

Experimental Protocols

Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid (General Approach)

The synthesis of pyridinylboronic acids typically involves a halogen-metal exchange followed by borylation.[6] A plausible synthetic route starting from 2,6-dibromo-3-aminopyridine is outlined below.

Caption: Plausible synthetic workflow for (2,6-Dibromopyridin-3-yl)boronic acid.

Methodology:

-

Diazotization and Sandmeyer Reaction: 2,6-Dibromo-3-aminopyridine is treated with sodium nitrite in an acidic medium (e.g., hydrobromic acid) to form a diazonium salt. Subsequent reaction with copper(I) bromide (Sandmeyer reaction) would yield 2,3,6-tribromopyridine.

-

Lithium-Halogen Exchange: The more reactive bromine at the 3-position of 2,3,6-tribromopyridine can be selectively exchanged with lithium using an organolithium reagent such as n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

-

Borylation: The resulting lithiated intermediate is then quenched with a borate ester, typically triisopropyl borate, to form the corresponding boronate ester.

-

Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired (2,6-Dibromopyridin-3-yl)boronic acid.

-

Purification: The crude product would likely require purification by recrystallization or column chromatography.

Suzuki-Miyaura Coupling Protocol (General Example)

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for (2,6-Dibromopyridin-3-yl)boronic acid. Optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Materials:

-

(2,6-Dibromopyridin-3-yl)boronic acid

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a reaction vessel, add (2,6-Dibromopyridin-3-yl)boronic acid (1.2 equivalents), the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent is added via syringe.

-

The reaction mixture is heated with stirring for a specified time, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.[7]

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of marketed drugs synthesized using (2,6-Dibromopyridin-3-yl)boronic acid are not readily identifiable, its structural motifs are present in various biologically active compounds. The 2,6-disubstituted pyridine core is a common scaffold in medicinal chemistry, and the ability to introduce diverse substituents through the boronic acid and bromine functionalities makes this compound a valuable tool for generating compound libraries for high-throughput screening.

Derivatives of 2,6-dibromopyridine have been investigated for their potential as anticancer agents. For instance, pyridine-bridged analogues of Combretastatin-A4, a potent tubulin polymerization inhibitor, have been synthesized using 2,6-dibromopyridine as a starting material.[4] These compounds have shown significant antiproliferative activity.

The general class of boronic acids has seen significant success in drug development, with approved drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][9] The boronic acid moiety is crucial for the biological activity of these drugs, often forming a reversible covalent bond with the target enzyme.

Signaling Pathways

The specific signaling pathways modulated by (2,6-Dibromopyridin-3-yl)boronic acid or its immediate derivatives are not well-defined in the literature. However, based on the applications of its structural analogues, potential targets could include pathways involved in cell proliferation and angiogenesis, such as the tubulin cytoskeleton. The general workflow for investigating the impact of a novel compound on a signaling pathway is illustrated below.

Caption: General workflow for investigating the biological activity of a new compound.

Conclusion

(2,6-Dibromopyridin-3-yl)boronic acid is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its multi-functional nature allows for the synthesis of a wide range of complex, substituted pyridine derivatives through well-established cross-coupling methodologies. Further research into its specific physical properties, detailed synthetic protocols, and exploration of its utility in the synthesis of novel bioactive molecules is warranted to fully realize its potential in the development of new therapeutics.

References

- 1. (2,6-Dibromopyridin-3-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-BROMOPYRIDIN-3-YLBORONIC ACID | 452972-08-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: (2,6-Dibromopyridin-3-yl)boronic acid NMR Data and Interpretation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this guide offers a comprehensive interpretation based on the analysis of structurally related compounds, namely 2,6-dibromopyridine. This document also outlines a general experimental protocol for the synthesis and subsequent NMR analysis of the target compound, addressing common challenges associated with boronic acids.

Predicted NMR Data for (2,6-Dibromopyridin-3-yl)boronic acid

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (2,6-Dibromopyridin-3-yl)boronic acid. These predictions are derived from the known spectral data of 2,6-dibromopyridine and the expected electronic effects of the boronic acid group substituent.

Table 1: Predicted ¹H NMR Data for (2,6-Dibromopyridin-3-yl)boronic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.0 | d | ~8.0 |

| H-5 | 7.4 - 7.6 | d | ~8.0 |

| B(OH)₂ | 4.5 - 6.0 | br s | - |

Table 2: Predicted ¹³C NMR Data for (2,6-Dibromopyridin-3-yl)boronic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~142 |

| C-3 | ~130 (broad due to B-C coupling) |

| C-4 | ~140 |

| C-5 | ~128 |

| C-6 | ~142 |

NMR Data of a Key Precursor: 2,6-Dibromopyridine

For comparative purposes and to aid in the interpretation of the target molecule's spectrum, the experimental NMR data for the starting material, 2,6-dibromopyridine, is provided below.

Table 3: Experimental ¹H NMR Data for 2,6-Dibromopyridine [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | 7.23 | d | 8.0 |

| H-4 | 7.50 | t | 8.0 |

Table 4: Experimental ¹³C NMR Data for 2,6-Dibromopyridine [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | 141.9 |

| C-3, C-5 | 127.9 |

| C-4 | 140.2 |

Interpretation of NMR Spectra

The introduction of a boronic acid group at the 3-position of the 2,6-dibromopyridine ring is expected to induce significant changes in the NMR spectra. In the ¹H NMR spectrum, the symmetry of the 2,6-dibromopyridine molecule is broken, leading to two distinct signals for the remaining ring protons (H-4 and H-5), which will appear as doublets due to mutual coupling. The boronic acid protons themselves are often broad and may exchange with residual water in the NMR solvent, leading to a variable chemical shift.

In the ¹³C NMR spectrum, the carbon atom directly attached to the boron (C-3) is expected to be broad due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbon atoms will also be affected by the electronic properties of the boronic acid substituent.

Experimental Protocols

Synthesis of (2,6-Dibromopyridin-3-yl)boronic acid

A common method for the synthesis of aryl boronic acids is through a lithium-halogen exchange followed by borylation.

Materials:

-

2,6-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. The reaction is typically stirred at this temperature for 1-2 hours.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Obtaining high-quality NMR spectra of boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved signals.

Recommended Solvents:

-

d₄-Methanol (CD₃OD): This solvent can help to break up the oligomeric species by forming the corresponding methyl boronate ester in situ, often resulting in sharper signals. The B(OH)₂ proton signal will be exchanged with the solvent.

-

Deuterated water (D₂O) with a small amount of base (e.g., NaOD): This can also help to solubilize the boronic acid and break up aggregates. The B(OH)₂ proton signal will be exchanged.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): This is a good solvent for many boronic acids and often allows for the observation of the B(OH)₂ protons.

General NMR Protocol:

-

Dissolve approximately 5-10 mg of (2,6-Dibromopyridin-3-yl)boronic acid in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 400 MHz or higher for better resolution).

-

Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of (2,6-Dibromopyridin-3-yl)boronic acid to its structural confirmation via NMR spectroscopy.

Caption: Synthesis and NMR analysis workflow.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (2,6-Dibromopyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive prediction based on established NMR principles and data from analogous structures, including 2-bromopyridine-5-boronic acid and 2,6-dibromopyridine. This document also outlines detailed experimental protocols for acquiring high-quality NMR data for this and similar arylboronic acids and includes graphical representations of the analytical workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the protons and carbons in (2,6-Dibromopyridin-3-yl)boronic acid. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.4 | d | ~8.0 | H4 |

| ~7.6 - 7.8 | d | ~8.0 | H5 |

| ~5.0 - 7.0 | br s | - | B(OH)₂ |

Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, and they often appear as a broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C2 |

| ~125 - 130 | C3 |

| ~140 - 145 | C4 |

| ~120 - 125 | C5 |

| ~145 - 150 | C6 |

Note: The carbon atom attached to the boron (C3) may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Acquiring high-quality NMR spectra of arylboronic acids requires careful sample preparation and instrument setup to address potential issues like poor solubility and oligomerization.

Sample Preparation

-

Solvent Selection : Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents. These polar solvents help to break up the boroxine trimers that can form from the dehydration of boronic acids, leading to sharper signals. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks due to oligomerization.

-

Concentration : Prepare a sample solution with a concentration of 5-10 mg of (2,6-Dibromopyridin-3-yl)boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

-

Dissolution : Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Spectrometer Parameters

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds.

-

Acquisition Time : An acquisition time of 2-4 seconds.

-

Spectral Width : A spectral width of approximately 16 ppm, centered around 6 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay : A relaxation delay of 2-5 seconds.

-

Acquisition Time : An acquisition time of 1-2 seconds.

-

Spectral Width : A spectral width of approximately 250 ppm, centered around 125 ppm.

-

Data Processing and Analysis

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction : Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing : Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Peak Integration and Multiplicity Analysis : Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze the splitting patterns (multiplicities) to deduce the coupling between adjacent protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of (2,6-Dibromopyridin-3-yl)boronic acid.

Caption: Workflow for NMR analysis of (2,6-Dibromopyridin-3-yl)boronic acid.

Signaling Pathway of NMR Signal Generation

The following diagram illustrates the simplified signaling pathway of how an NMR signal is generated from the sample to the final spectrum.

Caption: Simplified pathway of NMR signal generation and processing.

In-depth Technical Guide on the Crystal Structure of (2,6-Dibromopyridin-3-yl)boronic acid: Information Not Publicly Available

Despite a comprehensive search of scientific literature and crystallographic databases, the crystal structure of (2,6-Dibromopyridin-3-yl)boronic acid has not been publicly reported. Similarly, a detailed experimental protocol for its synthesis and crystallization is not available in the current body of scientific publications.

This document aims to address the request for an in-depth technical guide on (2,6-Dibromopyridin-3-yl)boronic acid. However, the foundational data required for such a guide—specifically, the crystallographic data from single-crystal X-ray diffraction and a reproducible, detailed experimental protocol—could not be located.

Crystal Structure Data: A Knowledge Gap

A thorough search for the crystallographic information file (CIF) and related structural data for (2,6-Dibromopyridin-3-yl)boronic acid yielded no specific results. This indicates that while the compound is commercially available for research purposes, its three-dimensional atomic arrangement in the solid state has likely not been determined or, if determined, has not been deposited in public repositories such as the Cambridge Crystallographic Data Centre (CCDC).

For researchers and drug development professionals, the crystal structure is paramount. It provides critical insights into:

-

Molecular Geometry: Bond lengths, bond angles, and torsion angles that define the precise shape of the molecule.

-

Intermolecular Interactions: Hydrogen bonding, halogen bonding, and other non-covalent interactions that govern how molecules pack in the solid state. This information is crucial for understanding physical properties like solubility and melting point.

-

Conformational Analysis: The preferred spatial arrangement of the boronic acid group relative to the dibromopyridine ring, which can influence its reactivity and binding to biological targets.

Without this data, a quantitative summary in tabular format, as requested, cannot be generated.

Experimental Protocols: General Methods vs. Specific Procedures

-

Halogen-Metal Exchange: Reaction of a dihalopyridine with a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

-

Palladium-Catalyzed Borylation: Cross-coupling of a dihalopyridine with a diboron reagent in the presence of a palladium catalyst.

A detailed experimental protocol would typically include:

-

Precise quantities of reagents and solvents.

-

Specific reaction conditions (temperature, time, atmosphere).

-

A step-by-step work-up and purification procedure.

-

Detailed instructions for crystallization to obtain single crystals suitable for X-ray diffraction.

The absence of such a detailed protocol in the literature prevents the inclusion of a validated experimental section in this guide.

Logical Workflow for Future Characterization

For researchers interested in determining the crystal structure of (2,6-Dibromopyridin-3-yl)boronic acid, a logical experimental workflow would be as follows. This visualization is provided as a conceptual guide rather than a validated protocol.

An In-depth Technical Guide to the Stability and Storage of (2,6-Dibromopyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide consolidates information from safety data sheets of analogous compounds, general principles of boronic acid chemistry, and standardized experimental protocols. This information is intended to inform laboratory practice for handling and storage to ensure the compound's integrity.

Core Concepts: Stability of Arylboronic Acids

Arylboronic acids, including (2,6-Dibromopyridin-3-yl)boronic acid, are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility is intrinsically linked to their stability. Generally, boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. The primary degradation pathways for boronic acids are oxidation and protodeboronation.

-

Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of an oxidizing agent, often leading to the formation of the corresponding phenol. This process can be accelerated by air (oxygen), especially at physiological pH.

-

Protodeboronation: This process involves the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This is a common issue for some boronic acids, particularly in aqueous solutions.

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form boroxines (anhydrides), which are cyclic trimers. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.

The stability of a specific arylboronic acid is influenced by electronic and steric factors of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo-substituents in (2,6-Dibromopyridin-3-yl)boronic acid, can influence the susceptibility of the C-B bond to cleavage.

Recommended Storage and Handling Conditions

To mitigate degradation and ensure the long-term viability of (2,6-Dibromopyridin-3-yl)boronic acid, the following storage and handling conditions are recommended based on general safety data sheets for similar compounds.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and moisture. |

| Container | Keep in a tightly sealed container to prevent the ingress of air and moisture. Containers that are opened should be carefully resealed. |

| Light | Store in a dark place, protected from light, as light can potentially accelerate degradation processes. |

| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling. Avoid inhalation, ingestion, and contact with skin and eyes as it may cause skin and eye irritation and respiratory irritation. |

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[1] The following is a generalized protocol that can be adapted for (2,6-Dibromopyridin-3-yl)boronic acid.

Objective: To assess the stability of (2,6-Dibromopyridin-3-yl)boronic acid under various stress conditions and to identify potential degradation products.

Materials:

-

(2,6-Dibromopyridin-3-yl)boronic acid

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., acetonitrile, methanol)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS)

Methodology:

-

Sample Preparation: Prepare stock solutions of (2,6-Dibromopyridin-3-yl)boronic acid in a suitable solvent (e.g., acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at an elevated temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.[1]

-

Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is often used, but for boronic acids, specialized columns or techniques like hydrophilic interaction liquid chromatography (HILIC) might be necessary to avoid on-column hydrolysis.[2][3]

-

Quantify the amount of remaining (2,6-Dibromopyridin-3-yl)boronic acid and any degradation products.

-

Use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

-

Data Analysis:

-

Calculate the percentage of degradation for each condition and time point.

-

Determine the degradation rate under different conditions.

-

Propose potential degradation pathways based on the identified degradation products.

Visualizations

Caption: Factors influencing the stability of (2,6-Dibromopyridin-3-yl)boronic acid.

Caption: Generalized workflow for a forced degradation study.

Signaling Pathways

Currently, there is no publicly available information to suggest that (2,6-Dibromopyridin-3-yl)boronic acid is directly involved in specific signaling pathways. This compound is primarily utilized as a chemical building block in organic synthesis. Boronic acids, in general, are known to interact with diols, which could theoretically lead to interactions with biological molecules containing diol functionalities, such as saccharides. However, specific signaling pathway modulation by this compound has not been reported.

Conclusion

(2,6-Dibromopyridin-3-yl)boronic acid, like other arylboronic acids, is susceptible to degradation, primarily through oxidation and protodeboronation. Proper storage and handling are crucial to maintain its quality and reactivity. Storing the compound in a cool, dry, dark place under an inert atmosphere in a tightly sealed container is the most effective way to ensure its long-term stability. For critical applications, it is advisable to perform stability studies, such as forced degradation, to understand its behavior under specific experimental conditions. The information and protocols provided in this guide offer a framework for the safe and effective use of (2,6-Dibromopyridin-3-yl)boronic acid in research and development.

References

Commercial Sourcing and Synthetic Applications of (2,6-Dibromopyridin-3-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2,6-Dibromopyridin-3-yl)boronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the commercial availability of this reagent and a detailed experimental protocol for its application in synthesis.

Commercial Suppliers

A critical aspect for researchers is the reliable sourcing of starting materials. (2,6-Dibromopyridin-3-yl)boronic acid (CAS No. 1256355-52-8) is available from a number of commercial suppliers. The purity, available quantities, and pricing can vary, and a summary of representative suppliers is provided in Table 1 for comparative purposes.

Table 1: Commercial Suppliers of (2,6-Dibromopyridin-3-yl)boronic acid

| Supplier | Product Code | Purity | Available Quantities | Price (USD) |

| Fluorochem (via CymitQuimica) | 10-F219162 | 95.0% | 250 mg | €521.00 (~$560) |

| 95.0% | 1 g | €1050.00 (~$1130)[1] | ||

| ChemicalBook | N/A | 95+% to 99% | 0.1g to 5kg+ | Varies (Inquire) |

| BLDpharm | BD149983 | 95% | 100mg, 250mg, 1g | Inquire |

| Ark Pharm | AK-39573 | 95% | 100mg, 250mg, 1g | Inquire |

| Combi-Blocks | N/A | >95% | Small scale to bulk | Inquire |

| J&K Scientific | N/A | >95% | Inquire | Inquire |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of (2,6-Dibromopyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction allows for the selective formation of biaryl and heteroaryl structures, which are prevalent in medicinally important compounds. The presence of two bromine atoms on the pyridine ring offers the potential for sequential or double coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Signaling Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

The following is a representative experimental procedure for the Suzuki-Miyaura cross-coupling of a generic aryl bromide with (2,6-Dibromopyridin-3-yl)boronic acid. This protocol can be adapted for various substrates, though optimization of the catalyst, ligand, base, and solvent may be necessary for specific applications.

Materials:

-

(2,6-Dibromopyridin-3-yl)boronic acid (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

-

1,4-Dioxane and water (e.g., 4:1 v/v), degassed

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (2,6-Dibromopyridin-3-yl)boronic acid (1.0 equiv), the aryl bromide (1.1 equiv), palladium(II) acetate (e.g., 3 mol%), the phosphine ligand (e.g., 6 mol%), and potassium carbonate (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) to the flask via syringe. The total solvent volume should be sufficient to dissolve the reactants (a typical concentration is 0.1-0.2 M).

-

Reaction: Place the flask in a preheated oil bath at a temperature between 80-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a biaryl compound using the Suzuki-Miyaura coupling reaction.

This technical guide provides a foundational understanding of the commercial landscape and synthetic utility of (2,6-Dibromopyridin-3-yl)boronic acid. For researchers and professionals in drug development, this versatile reagent offers significant potential for the efficient construction of novel and complex molecular entities. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

(2,6-dibromo-3-pyridinyl)boronic acid: A Technical Review for Drug Discovery

(2,6-dibromo-3-pyridinyl)boronic acid is a halogenated pyridinylboronic acid that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of (2,6-dibromo-3-pyridinyl)boronic acid and its analogs, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties and Data

The chemical properties of (2,6-dibromo-3-pyridinyl)boronic acid can be inferred from its structural components. The pyridine ring provides a basic nitrogen atom, while the two bromine atoms act as leaving groups in cross-coupling reactions. The boronic acid moiety is the key functional group for the Suzuki-Miyaura reaction. For reference, the properties of several related pyridinylboronic acids are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |

| 3-Pyridinylboronic acid | 1692-25-7 | C5H6BNO2 | 122.92 | >300 | A foundational pyridinylboronic acid.[1] |

| 6-Bromo-3-pyridinylboronic acid | 223463-14-7 | C5H5BBrNO2 | 201.81 | 161-166 | A monobrominated analog, useful as a reactant in cross-coupling reactions. |

| 2-Bromo-3-pyridineboronic acid pinacol ester | 452972-12-2 | C11H15BBrNO2 | 283.96 | 28 | A stable ester form often used in synthesis.[2] |

| Pyridine-2,6-diyldiboronic acid | 476460-51-2 | C5H7B2NO4 | 166.74 | N/A | A related compound with two boronic acid groups.[3] |

Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids can be achieved through several established methods.[4] The most common approaches involve the reaction of a lithiated pyridine intermediate with a trialkyl borate, followed by acidic hydrolysis.

General Experimental Protocol for Synthesis via Halogen-Metal Exchange

This protocol is a generalized procedure based on the synthesis of related pyridinylboronic acids and can be adapted for the synthesis of (2,6-dibromo-3-pyridinyl)boronic acid from 2,6-dibromo-3-lithiopyridine.

Materials:

-

2,6-dibromopyridine (starting material for lithiation)

-

n-Butyllithium (n-BuLi) or other strong base

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

Procedure:

-

Dissolve 2,6-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes to the cooled solution. The reaction is highly exothermic and should be controlled carefully.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Slowly add triisopropyl borate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or column chromatography.

References

- 1. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-3-PYRIDINEBORONIC ACID PINACOL ESTER CAS#: 452972-12-2 [chemicalbook.com]

- 3. Pyridine-2,6-diyldiboronic acid | C5H7B2NO4 | CID 57416464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Initial Reactivity Studies of (2,6-Dibromopyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dibromopyridin-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive boronic acid group and two bromine atoms with differential reactivity, allows for sequential and site-selective cross-coupling reactions. This technical guide provides a comprehensive overview of the expected initial reactivity of this compound, focusing on its utility in Suzuki-Miyaura cross-coupling reactions. While specific experimental data for this exact molecule is limited in published literature, this guide extrapolates from the well-established reactivity of 2,6-dibromopyridine and other pyridinylboronic acids to provide representative experimental protocols, expected outcomes, and key considerations for its use in synthetic applications.

Introduction to (2,6-Dibromopyridin-3-yl)boronic acid

(2,6-Dibromopyridin-3-yl)boronic acid, with the CAS number 1256355-52-8, is a pyridine-based organoboron compound.[1] The presence of two bromine atoms on the pyridine ring, ortho and meta to the boronic acid group, imparts distinct electronic and steric properties that can be exploited for selective chemical transformations. The primary application of boronic acids in organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[2] The 2,6-dibromopyridine scaffold is a common feature in various biologically active molecules, making this boronic acid a valuable building block for drug discovery programs.[3][4]

Chemical Properties:

| Property | Value |

| CAS Number | 1256355-52-8 |

| Molecular Formula | C5H4BBr2NO2 |

| Molecular Weight | 280.71 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available with ≥95.0% purity |

Core Reactivity: Suzuki-Miyaura Cross-Coupling

The initial reactivity of (2,6-Dibromopyridin-3-yl)boronic acid is dominated by the Suzuki-Miyaura coupling of the boronic acid group. This reaction is expected to proceed under standard palladium-catalyzed conditions to form a C-C bond at the 3-position of the pyridine ring. The two bromine atoms are anticipated to remain intact under these initial, milder coupling conditions, allowing for subsequent functionalization.

Expected Reaction Pathway

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol for Initial Suzuki-Miyaura Coupling

Materials:

-

(2,6-Dibromopyridin-3-yl)boronic acid

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add (2,6-Dibromopyridin-3-yl)boronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (0.02-0.05 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Quantitative Data for Analogous Reactions

The following table summarizes representative yields for Suzuki-Miyaura couplings of structurally related pyridinylboronic acids and dihalopyridines. These values can serve as a benchmark for what to expect when using (2,6-Dibromopyridin-3-yl)boronic acid.

| Pyridinyl Boronic Acid/Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-pyridylboronic acid | 3-Bromoquinoline | Pd(PPh3)2Cl2 (5) | Na2CO3 | DME/H2O | 80 | 16 | 75 |

| 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh3)4 (5) | Na2CO3 | DME/H2O | 80 | 16 | 88 |

| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | Toluene | 100 | 12 | 77 (mono-coupled) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | Dioxane/H2O | 100 (MW) | 0.25 | 81 (C4-coupled)[5] |

Sequential Reactivity at the Bromine Atoms

A key feature of (2,6-Dibromopyridin-3-yl)boronic acid is the potential for sequential cross-coupling reactions at the two bromine atoms after the initial reaction at the boronic acid site. The bromine at the 2-position is generally more reactive than the one at the 6-position in nucleophilic aromatic substitution and some cross-coupling reactions due to the electronic influence of the pyridine nitrogen. However, in palladium-catalyzed couplings, the relative reactivity can be influenced by the choice of catalyst and ligands. This differential reactivity allows for the stepwise introduction of different substituents.

Caption: Logical flow for sequential cross-coupling reactions.

Conclusion

(2,6-Dibromopyridin-3-yl)boronic acid is a promising building block for the synthesis of complex, polysubstituted pyridines. Its initial reactivity is centered on the Suzuki-Miyaura coupling of the boronic acid group, which is expected to proceed under standard conditions, leaving the two bromine atoms available for subsequent, selective functionalization. While specific, published reactivity studies on this compound are scarce, the extensive literature on related pyridinylboronic acids and dihalopyridines provides a strong foundation for predicting its behavior and designing synthetic routes. The protocols and data presented in this guide offer a starting point for researchers to explore the utility of this versatile reagent in their own drug discovery and materials science endeavors. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and expand its applications.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. chemscene.com [chemscene.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group:â Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

An In-depth Technical Guide on the Solubility of (2,6-Dibromopyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2,6-Dibromopyridin-3-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for solubility determination. These methodologies offer a robust framework for researchers to ascertain the solubility of (2,6-Dibromopyridin-3-yl)boronic acid in various common solvents, a critical parameter for its application in organic synthesis, purification, and formulation.

Introduction to (2,6-Dibromopyridin-3-yl)boronic acid

(2,6-Dibromopyridin-3-yl)boronic acid is a valuable building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid moiety allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. The presence of two bromine atoms on the pyridine ring offers sites for further functionalization, making it a versatile reagent in medicinal chemistry and materials science. An understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating for various applications.

Solubility Data

| Solvent | Molarity (mol/L) at 25°C | mg/mL at 25°C | Qualitative Solubility |

| Tetrahydrofuran (THF) | |||

| Dimethylformamide (DMF) | |||

| Dimethyl sulfoxide (DMSO) | |||

| Acetonitrile (MeCN) | |||

| Methanol (MeOH) | |||

| Ethanol (EtOH) | |||

| Acetone | |||

| Water |

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined using several methods. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common and reliable methods are the dynamic (polythermal) method and the isothermal shake-flask method.

3.1. Dynamic Method (Polythermal Method)

This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[1][2] It is a relatively fast method for generating a solubility curve (solubility vs. temperature).

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of (2,6-Dibromopyridin-3-yl)boronic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer.

-

Heating and Observation: Place the vessel in a circulating thermostat bath and begin stirring. The temperature of the bath is then slowly and constantly increased (e.g., 0.1-0.5 °C/min).[1]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or by using a luminance probe or a laser beam and a photodetector to measure light scattering.[1][2]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[1]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve.

3.2. Isothermal Shake-Flask Method

This is a thermodynamic solubility method that is considered the "gold standard" for its accuracy. It involves equilibrating an excess of the solid compound in a solvent at a constant temperature.

Methodology:

-